Cas no 85664-55-7 (2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine)

2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine 化学的及び物理的性質
名前と識別子
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- 2-PROPANAMINE, 2-METHYL-N-(2-METHYLPROPYLIDENE)-, N-OXIDE
- 2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine
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2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M321950-10mg |
2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine |
85664-55-7 | 10mg |
$1642.00 | 2023-05-17 | ||
TRC | M321950-1mg |
2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine |
85664-55-7 | 1mg |
$207.00 | 2023-05-17 |
2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamineに関する追加情報
Introduction to 2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine (CAS No. 85664-55-7) and Its Emerging Applications in Chemical Biology
2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine, identified by the chemical identifier CAS No. 85664-55-7, is a compound of significant interest in the field of chemical biology due to its unique structural properties and potential biological activities. This introduction explores the compound's molecular characteristics, recent advancements in its application, and its relevance to contemporary research in pharmaceutical chemistry and drug discovery.
The molecular structure of 2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine consists of a propylamine backbone modified with a methyl group and an N-oxide functional group. The presence of the N-oxide moiety introduces a degree of rigidity to the molecule, which can influence its interactions with biological targets. This structural feature has been exploited in the design of novel bioactive molecules, where the N-oxide group serves as a key pharmacophore for modulating enzyme activity and receptor binding.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various therapeutic pathways. 2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine has emerged as a promising candidate for further investigation due to its ability to interact with biological macromolecules in a selective manner. Studies have shown that this compound exhibits potential inhibitory activity against certain enzymes implicated in inflammatory and metabolic disorders. The precise mechanism of action remains an area of active research, but preliminary findings suggest that the compound may disrupt key signaling pathways by binding to specific amino acid residues within the target enzymes.
The synthesis of 2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to enhance the efficiency of the synthetic route. These techniques not only improve the scalability of production but also allow for the introduction of structural modifications that can fine-tune biological activity.
One of the most compelling aspects of 2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine is its potential as a scaffold for drug development. By leveraging computational chemistry and structure-based drug design approaches, researchers have been able to predict how modifications to the core structure might enhance binding affinity or selectivity. This has led to the identification of novel derivatives with improved pharmacokinetic profiles and reduced off-target effects.
Recent experimental studies have demonstrated that derivatives of CAS No. 85664-55-7 exhibit significant therapeutic potential in preclinical models. For instance, certain analogs have shown promise in reducing inflammation by inhibiting key pro-inflammatory cytokines. Additionally, preliminary data suggest that these compounds may have applications in managing metabolic disorders by modulating lipid metabolism pathways. These findings underscore the importance of continued research into this class of molecules.
The development of novel pharmaceutical agents relies heavily on understanding the relationship between molecular structure and biological activity. 2-methyl-N-(2-methylpropylidene)-N-oxide 2-Propanamine serves as an excellent example of how structural features can be tailored to achieve desired biological outcomes. The integration of experimental data with computational modeling has accelerated the discovery process, allowing researchers to rapidly screen large libraries of compounds for potential therapeutic applications.
In conclusion, CAS No. 85664-55-7 represents a significant advancement in chemical biology and pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and development. As research progresses, it is likely that new derivatives will be identified with even greater therapeutic efficacy and improved safety profiles. The continued exploration of this compound and its analogs will undoubtedly contribute to the next generation of innovative treatments for human diseases.
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